Rebaudioside I

Vue d'ensemble

Description

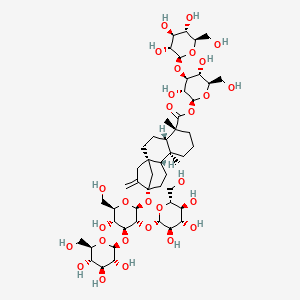

Le rebaudioside I est un glycoside de stéviol, un édulcorant naturel dérivé des feuilles de la plante Stevia rebaudiana. Il est connu pour son intensité de douceur élevée et fait partie d’une famille de composés qui comprend d’autres glycosides de stéviol tels que le stévioside et le rebaudioside A. Le this compound est particulièrement apprécié pour ses propriétés édulcorantes sans la teneur calorique des sucres traditionnels, ce qui en fait un choix populaire dans l’industrie alimentaire et des boissons .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le rebaudioside I peut être synthétisé par bioconversion du rebaudioside A à l’aide d’une enzyme glucosyltransférase. Cette réaction enzymatique ajoute une unité de sucre avec une liaison 1→3 au rebaudioside A, ce qui conduit à la formation de this compound . Les conditions réactionnelles impliquent généralement l’utilisation d’enzymes spécifiques et d’environnements contrôlés pour assurer la conversion réussie.

Méthodes de production industrielle : La production industrielle de this compound implique souvent l’extraction et la purification des glycosides de stéviol à partir des feuilles de Stevia rebaudiana. Le processus comprend des étapes telles que l’extraction, la filtration et la cristallisation pour isoler le this compound de haute pureté. Des techniques chromatographiques avancées, telles que la chromatographie liquide d’interaction hydrophile, sont utilisées pour atteindre une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Structural Characterization Post-Reaction

Post-synthesis, rebaudioside I’s structure was validated using advanced spectroscopic methods:

-

NMR Assignments :

Table 2: Key HMBC Correlations for Structural Confirmation

| Proton Signal (δ) | Correlated Carbon (δ) | Bond Linkage Confirmed |

|---|---|---|

| 5.20 (H-1') | 95.2 (C-1') | β-1,3 glycosidic bond |

| 4.85 (H-13) | 89.7 (C-13) | Steviol core linkage |

Catalytic Hydrogenation (Theoretical Considerations)

Though unreported for this compound, related compounds show:

-

Hydrogenation of Exomethylene :

Challenges in Large-Scale Production

Applications De Recherche Scientifique

Rebaudioside I has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

Biology: Investigated for its potential effects on metabolic pathways and its role as a non-caloric sweetener.

Medicine: Explored for its potential benefits in managing diabetes and obesity due to its non-caloric nature.

Industry: Widely used in the food and beverage industry as a natural sweetener, providing an alternative to artificial sweeteners and traditional sugars

Mécanisme D'action

Le rebaudioside I exerce son effet édulcorant en interagissant avec les récepteurs du goût sur la langue. Plus précisément, il se lie aux sous-unités du récepteur du goût T1R2 et T1R3, qui font partie de la famille des récepteurs couplés aux protéines G. Cette liaison déclenche une voie de transduction du signal qui conduit finalement à la perception de la douceur . De plus, le this compound est métabolisé dans le foie, où il subit un métabolisme de phase I et de phase II, conduisant à la formation de stéviol et à son excrétion ultérieure .

Comparaison Avec Des Composés Similaires

Le rebaudioside I fait partie d’une famille de glycosides de stéviol, qui comprend :

- Stévioside

- Rebaudioside A

- Rebaudioside B

- Rebaudioside C

- Rebaudioside D

- Rebaudioside E

- Rebaudioside F

- Dulcoside A

- Rubusoside

Comparé à ces composés, le this compound est unique en raison de son motif de glycosylation spécifique, qui contribue à son profil de douceur distinct et à sa stabilité. Par exemple, le rebaudioside A est connu pour son intensité de douceur élevée, mais peut avoir un arrière-goût amer, tandis que le this compound offre une douceur plus équilibrée avec moins d’amertume .

Activité Biologique

Rebaudioside I (Reb I) is a steviol glycoside derived from the leaves of Stevia rebaudiana, known for its sweetness and potential health benefits. This article delves into the biological activities associated with Reb I, supported by various research findings, data tables, and case studies.

Overview of this compound

Reb I is one of several glycosides extracted from the stevia plant. It is characterized by its high sweetness potency—approximately 250-450 times sweeter than sucrose—and its non-caloric nature, making it an appealing alternative sweetener in food and beverages.

1. Antidiabetic Properties

Research indicates that Reb I may influence glucose metabolism. Steviol glycosides, including Reb I, have shown potential in enhancing glucose uptake in various cell types, mimicking insulin effects. A study demonstrated that these compounds activate the PI3K/Akt signaling pathway, which is crucial for glucose transport in cells .

Table 1: Effects of Steviol Glycosides on Glucose Transport

| Compound | Cell Type | Effect on Glucose Transport |

|---|---|---|

| Rebaudioside A | HL-60 human leukemia cells | Increased uptake |

| Stevioside | SH-SY5Y neuroblastoma cells | Enhanced transport |

| This compound | Rat fibroblasts | Mimicked insulin response |

2. Antihypertensive Effects

Reb I has been linked to vasorelaxation properties, potentially lowering blood pressure. Studies suggest that steviol glycosides can inhibit calcium influx into vascular smooth muscle cells, leading to relaxation and reduced vascular resistance .

3. Anti-inflammatory Activity

Preliminary research indicates that Reb I may possess anti-inflammatory properties. Steviol glycosides have been shown to modulate inflammatory pathways, potentially reducing markers of inflammation in various models .

4. Antioxidant Activity

Reb I exhibits antioxidant effects, which help mitigate oxidative stress in cells. This property is particularly relevant in preventing cellular damage associated with chronic diseases .

5. Gut Microbiota Modulation

Table 2: Impact of Rebaudioside on Gut Microbiota

| Microbial Species | Effect of Rebaudioside |

|---|---|

| Lactobacillus plantarum | Promoted growth |

| E. coli O157:H7 | No significant effect |

| Staphylococcus aureus | Inhibited growth |

Case Studies and Research Findings

- Study on Insulin Sensitivity : A study involving rats demonstrated that dietary supplementation with Reb I did not alter blood glucose levels but normalized lipid metabolism and protected organs from damage associated with diabetes .

- Safety Evaluations : Comprehensive safety assessments have confirmed that steviol glycosides, including Reb I, pose no significant health risks when consumed within recommended limits .

- Mitochondrial Function Study : Research focusing on long-term Reb A (closely related to Reb I) consumption during reproductive stages indicated no adverse effects on mitochondrial function or cardiac health, reinforcing the safety profile of steviol glycosides .

Conclusion and Future Directions

The biological activities of this compound highlight its potential as a beneficial compound in dietary applications. Its effects on glucose metabolism, hypertension, inflammation, and gut health present promising avenues for further research. Future studies should aim to elucidate the molecular mechanisms underlying these effects and explore the long-term impacts of Reb I consumption in diverse populations.

As interest in natural sweeteners continues to grow, understanding the full spectrum of biological activities associated with this compound will be essential for its integration into health-oriented dietary strategies.

Propriétés

IUPAC Name |

[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-37(67)38(29(59)22(15-54)72-44)74-41-34(64)31(61)26(56)19(12-51)69-41)25(49)6-10-50(18,17-49)78-45-40(76-43-36(66)33(63)28(58)21(14-53)71-43)39(30(60)23(16-55)73-45)75-42-35(65)32(62)27(57)20(13-52)70-42/h19-45,51-67H,1,4-17H2,2-3H3/t19-,20-,21-,22-,23-,24+,25+,26-,27-,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38+,39+,40-,41+,42+,43+,44+,45+,47-,48-,49-,50+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVKOVOOJNJHBR-PBQKZBBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H80O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347268 | |

| Record name | Rebaudioside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1129.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220616-34-1 | |

| Record name | Rebaudioside I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220616341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebaudioside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REBAUDIOSIDE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U83C5T5N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.